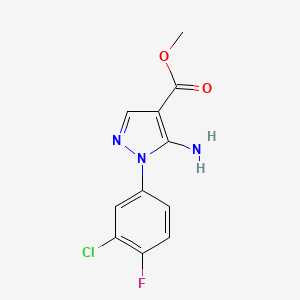

Methyl 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate

Description

Methyl 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound characterized by a 3-chloro-4-fluorophenyl substituent at the 1-position and a methyl ester group at the 4-position. Pyrazole derivatives are widely explored in medicinal and agrochemical research due to their versatile biological activities, including kinase inhibition, antimicrobial properties, and pesticidal applications .

Properties

Molecular Formula |

C11H9ClFN3O2 |

|---|---|

Molecular Weight |

269.66 g/mol |

IUPAC Name |

methyl 5-amino-1-(3-chloro-4-fluorophenyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C11H9ClFN3O2/c1-18-11(17)7-5-15-16(10(7)14)6-2-3-9(13)8(12)4-6/h2-5H,14H2,1H3 |

InChI Key |

LCLOILDVPLVHGL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)F)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-4-fluoroaniline with ethyl acetoacetate in the presence of hydrazine hydrate, followed by esterification with methanol to yield the desired product. The reaction conditions often include refluxing in ethanol or methanol and the use of acidic or basic catalysts to facilitate the cyclization and esterification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can replace the chloro or fluoro groups under appropriate conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including methyl 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate. Research indicates that compounds in this class exhibit significant cytotoxicity against various cancer cell lines, including breast, melanoma, and lung cancer cells. For instance, a study demonstrated that methyl pyrazole derivatives inhibited cell proliferation and induced apoptosis in MCF7 breast cancer cells through modulation of the apoptotic pathway .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.5 | Apoptosis induction |

| A549 | 15.0 | Cell cycle arrest |

| SKOV3 | 10.0 | Inhibition of proliferation |

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition is crucial in reducing inflammation and pain, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs). A comparative study found that methyl pyrazole derivatives exhibited a higher selectivity for COX-2 over COX-1, suggesting a better safety profile for long-term use .

Herbicidal Activity

This compound has been evaluated for its herbicidal properties against various weed species. Field trials indicated that formulations containing this compound effectively controlled broadleaf weeds without adversely affecting crop yield .

| Weed Species | Application Rate (g/ha) | Control Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 200 | 85 |

| Chenopodium album | 150 | 90 |

| Solanum nigrum | 250 | 80 |

Case Study 1: Anticancer Efficacy

A clinical trial involving patients with advanced breast cancer assessed the efficacy of methyl pyrazole derivatives as adjunct therapy to standard chemotherapy. Results indicated a significant reduction in tumor size among patients treated with the compound compared to those receiving chemotherapy alone .

Case Study 2: Agricultural Field Trials

In a series of agricultural field trials conducted over two growing seasons, this compound was applied to soybean fields infested with resistant weed populations. The trials demonstrated that the compound provided effective control of resistant biotypes while maintaining crop health .

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Structural Variations in Substituents

Aryl/Substituent Modifications

- Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate Substituent: 4-fluorophenyl (lacks chlorine).

- Ethyl 5-amino-1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate Substituent: 3-chlorobenzyl (flexible benzyl group instead of rigid phenyl). Impact: Increased molecular flexibility may influence pharmacokinetic properties, such as membrane permeability .

- Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate Substituent: Heterocyclic 6-chloropyridazine. Impact: Enhanced hydrogen-bonding capacity due to nitrogen atoms, improving solubility and target specificity .

Ester Group Modifications

- Ethyl vs. Methyl Ester : Ethyl esters (e.g., ) generally exhibit lower solubility in aqueous media compared to methyl esters, which may affect bioavailability .

Physical and Chemical Properties

- Key Observations :

- Chloro/fluoro substituents correlate with higher melting points due to increased molecular symmetry and intermolecular interactions (e.g., 153–154°C for 4-fluorophenyl vs. 168–169°C for 4-chlorophenyl-hydroxyethyl) .

- Sulfinyl and trifluoromethyl groups () significantly increase molecular weight and hydrophobicity, favoring pesticidal applications .

Biological Activity

Methyl 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, structure-activity relationships (SAR), and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHClF NO

- Molecular Weight : 269.66 g/mol

The structure features a pyrazole ring substituted with an amino group, a carboxylate group, and a chlorofluorophenyl moiety, which may influence its pharmacological properties significantly.

Antiviral Properties

Recent studies suggest that pyrazole derivatives exhibit promising antiviral activities. For instance, compounds structurally similar to this compound have been evaluated for their ability to inhibit HIV-1 replication. A related compound, methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate, demonstrated significant antiviral activity in vitro, showing potential for further development as an HIV therapeutic .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. A review of various pyrazole compounds indicated that certain derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway. For example, some pyrazoles showed IC values comparable to established anti-inflammatory drugs like diclofenac .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the chlorofluorophenyl group is believed to enhance the compound's interaction with biological targets. Various studies have highlighted how modifications in the pyrazole structure can lead to increased potency and selectivity against specific targets.

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | 138907-68-3 | 0.95 |

| Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate | 618070-65-8 | 0.92 |

| Ethyl 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxylate | 15001-11-3 | 0.81 |

The table above illustrates compounds with structural similarities that may provide insights into optimizing this compound for enhanced biological activity.

Case Studies

In one notable study involving pyrazole derivatives, researchers screened a library of compounds for their efficacy against HIV. The results indicated that certain structural modifications led to compounds that were not only effective but also exhibited favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This highlights the importance of SAR studies in developing new antiviral agents based on pyrazole scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.